5-(Pyridin-2-yl)thiazole-2-carboxylic acid
CAS No.: 721927-07-7
Cat. No.: VC6349756
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 721927-07-7 |
|---|---|
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.27 |
| IUPAC Name | 5-pyridin-2-yl-1,3-thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
| Standard InChI Key | HGUBXHUWLNGMGT-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=CN=C(S2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(Pyridin-2-yl)thiazole-2-carboxylic acid (C₉H₆N₂O₂S) consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a pyridine ring at position 5 and a carboxylic acid group at position 2. The IUPAC name clarifies the substitution pattern: the pyridin-2-yl group attaches to the thiazole’s fifth carbon, while the carboxylic acid resides on the second carbon . This arrangement distinguishes it from isomers such as 4-(pyridin-2-yl)thiazole-2-carboxylic acid (CAS 59020-45-0), where the pyridine substitutes position 4 of the thiazole.
Table 1: Comparative Structural Data for Thiazole-Pyridine Carboxylic Acid Isomers
The SMILES notation for 5-(pyridin-2-yl)thiazole-2-carboxylic acid (O=C(O)C1=NC=C(S1)C2=CC=CC=N2) highlights the connectivity between the thiazole’s fifth carbon and the pyridine’s second carbon . Canonical SMILES variations among isomers underscore the impact of substitution patterns on molecular geometry and reactivity.
Spectroscopic and Computational Data
While experimental spectroscopic data for the exact compound are absent, computational predictions for related analogs suggest characteristic absorption bands in IR spectra corresponding to carboxylic acid O–H stretches (~2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and aromatic C–C/C–N vibrations (1450–1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely exhibit distinct proton environments for the pyridine (δ 7.5–8.5 ppm) and thiazole (δ 7.0–8.0 ppm) rings, with the carboxylic acid proton appearing as a broad singlet (~δ 12–13 ppm) .
Synthesis and Derivative Preparation
Synthetic Pathways
The synthesis of thiazole-pyridine carboxylic acids typically involves cyclocondensation reactions. For example, α-bromoketones react with thiooxamates to form thiazole-2-carboxylates, which are subsequently functionalized with pyridine rings via cross-coupling reactions . A representative route for 5-(pyridin-2-yl)thiazole-2-carboxylic acid could involve:
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Thiazole Formation: Reacting ethyl thiooxamate with α-bromopyruvate under basic conditions to yield thiazole-2-carboxylic acid ethyl ester.
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Suzuki–Miyaura Coupling: Introducing the pyridin-2-yl group via palladium-catalyzed coupling of a boronic acid derivative with a brominated thiazole intermediate .
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Hydrolysis: Saponification of the ethyl ester to the carboxylic acid using aqueous lithium hydroxide .
This methodology aligns with protocols described for analogous compounds, such as 5-(thiazol-2-yl)pyridine-2-carboxylic acid (PubChem CID 57827797) .
Derivative Functionalization
The carboxylic acid group at position 2 enables diverse derivatization:
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Amidation: Reaction with amines forms amide derivatives, enhancing bioavailability for pharmacological applications .
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Esterification: Conversion to methyl or ethyl esters improves solubility in organic solvents for further synthetic modifications.
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Metal Coordination: The pyridine and thiazole nitrogen atoms can act as ligands for transition metals, enabling catalytic or materials science applications .
| Property | Value |
|---|---|
| Molecular Weight | 206.22 g/mol |
| XLogP3 | ∼1.8 |
| Hydrogen Bond Donors | 2 (COOH and NH) |
| Hydrogen Bond Acceptors | 5 (2 × N, 2 × O, S) |
| Rotatable Bonds | 3 |
Applications in Medicinal Chemistry
Anticancer Activity
Thiazole-pyridine hybrids inhibit kinase targets like c-Met, a receptor tyrosine kinase implicated in tumor progression. For instance, compound 46 (a thiadiazole carboxamide analog) demonstrated nanomolar potency against c-Met in enzymatic assays (IC₅₀ = 12 nM) . The carboxylic acid group in 5-(pyridin-2-yl)thiazole-2-carboxylic acid could serve as a bioisostere for phosphate groups, enhancing target binding in kinase inhibitors .
Antiparasitic Agents
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, structurally related to the compound under review, exhibit macrofilaricidal activity against Onchocerca volvulus (EC₅₀ < 100 nM) . The pyridine-thiazole scaffold likely disrupts helminth mitochondrial function, a mechanism under investigation for neglected tropical diseases.
Role in Organic Synthesis
Building Block for Heterocycles
The compound’s reactive sites enable synthesis of fused heterocycles. For example, cyclocondensation with hydrazines yields triazolo-thiazoles, while Ullmann couplings with aryl halides produce biaryl systems .
Coordination Chemistry
Transition metal complexes incorporating 5-(pyridin-2-yl)thiazole-2-carboxylic acid exhibit luminescent properties. For instance, europium(III) complexes with similar ligands show red emission at 612 nm, applicable in OLEDs .
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